Eicosapentaenoic acid

Übersicht

Beschreibung

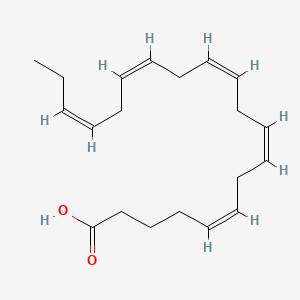

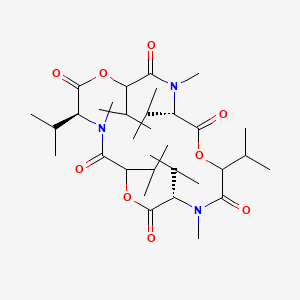

Eicosapentaenoic acid (EPA) is an omega-3 fatty acid. It is a carboxylic acid with a 20-carbon chain and five cis double bonds. The first double bond is located at the third carbon from the omega end . EPA is a polyunsaturated fatty acid (PUFA) that acts as a precursor for prostaglandin-3, thromboxane-3, and leukotriene-5 eicosanoids . It is obtained in the human diet by eating oily fish or by taking supplemental forms of fish oil or algae oil .

Synthesis Analysis

EPA is synthesized through the polyketide synthase pathway, fatty acid prolongation, and triglyceride synthesis pathways . The expression of genes related to these pathways is significantly upregulated in the mutant strain, while the expression of genes involved in the β-oxidation pathway and fatty acid degradation pathway is downregulated in favor of EPA biosynthesis .Molecular Structure Analysis

EPA is a carboxylic acid with a 20-carbon chain and five cis double bonds . The molecular formula of EPA is C20H30O2 . The first double bond is located at the third carbon from the omega end .Chemical Reactions Analysis

EPA acts as a precursor for prostaglandin-3, thromboxane-3, and leukotriene-5 eicosanoids . It is also a precursor and the hydrolytic breakdown product of eicosapentaenoyl ethanolamide .Physical And Chemical Properties Analysis

EPA is a straight-chain polyunsaturated fatty acid . Its chemical formula is C20H30O2, and its molar mass is 302.451 g/mol .Wissenschaftliche Forschungsanwendungen

-

Hyperlipidemia

- Field : Medical Science

- Application : EPA has been found to be effective in reducing plasma triglyceride levels, which is beneficial for patients with hyperlipidemia .

- Methods : The application involves the intake of supplements containing EPA, mainly in the form of ethyl esters .

- Results : Studies have shown that doses of about 2–4 g of prescription-grade EPA can reduce plasma triglyceride levels by about 30% .

-

Heart Disease

- Field : Cardiology

- Application : EPA has been associated with reduced inflammation, improved cholesterol levels, and reduced blood pressure, all of which can contribute to a lower risk of heart disease .

- Methods : The application involves the intake of supplements containing EPA .

- Results : EPA has been found to reduce the risk of blood clots, which can lead to heart attacks and strokes .

-

Major Depression

- Field : Psychiatry

- Application : EPA has been found to be effective in reducing the symptoms of major depressive disorder (MDD), particularly in cases of inflammatory depression .

- Methods : The application involves the intake of supplements containing EPA .

- Results : Studies have shown that more remitted MDD patients have been observed in the EPA groups as compared to the DHA groups .

-

Inflammation Control

- Field : Immunology

- Application : EPA has been associated with reduced inflammation, which can contribute to a lower risk of various diseases .

- Methods : The application involves the intake of supplements containing EPA .

- Results : Studies have shown that EPA has anti-inflammatory properties and can reduce symptoms in conditions like rheumatoid arthritis and inflammatory bowel disease .

-

Blood Clot Prevention

- Field : Hematology

- Application : EPA has been found to be effective in reducing the risk of blood clots, which can lead to heart attacks and strokes .

- Methods : The application involves the intake of supplements containing EPA .

- Results : Studies have shown that EPA has a mild blood-thinning effect, which can help prevent the formation of blood clots .

-

Mood Enhancement

- Field : Psychiatry

- Application : EPA has been found to be effective in enhancing mood, particularly in cases of major depressive disorder (MDD) .

- Methods : The application involves the intake of supplements containing EPA .

- Results : Studies have shown that EPA can improve brain responses to emotional stimuli, which can enhance mood .

-

Cancer

- Field : Oncology

- Application : EPA has been found to be effective in reducing the symptoms of various types of cancer, including colorectal cancer and lung cancer .

- Methods : The application involves the intake of supplements containing EPA .

- Results : Studies have shown that EPA can suppress angiogenesis, reduce secretion of IL-6 and VEGF from colon cancer-associated fibroblasts , and enhance disease-free or progression-free survival .

-

Diabetes

- Field : Endocrinology

- Application : EPA has been found to be effective in reducing the symptoms of diabetes by improving glucose homeostasis .

- Methods : The application involves the intake of supplements containing EPA .

- Results : Studies have shown that EPA can attenuate hyperglycemia and insulin resistance in db/db mice .

-

Obesity

- Field : Endocrinology

- Application : EPA has been found to be effective in reducing the symptoms of obesity by promoting weight loss .

- Methods : The application involves the intake of supplements containing EPA .

- Results : Studies have shown that EPA can promote body weight loss in healthy overweight/obese women following energy-restricted diets .

-

Atherosclerotic Plaques

- Field : Cardiology

- Application : EPA has been found to be effective in reducing the risk of atherosclerotic plaques .

- Methods : The application involves the intake of supplements containing EPA .

- Results : Studies have shown that EPA can decrease the intima-media thickness of atherosclerotic plaque .

-

Immune System Modulation

-

Weight Maintenance

-

Cognitive Function

- Field : Neurology

- Application : EPA has been found to be effective in enhancing cognitive function, particularly in middle-aged or older adults without dementia . It is a major component of the brain cell membranes and is involved in various processes, including neurotransmission and neuroprotection .

- Methods : The application involves the intake of supplements containing EPA .

- Results : Studies have shown that EPA can improve brain responses to emotional stimuli, which can enhance mood . Supplementation of n-3 PUFA may confer potential benefits to executive function among the middle-aged and elderly demographic, particularly in individuals whose dietary DHA+EPA level is not substantially diminished .

-

Skin Health

- Field : Dermatology

- Application : EPA has been found to be effective in improving skin health. It has been associated with reduced inflammation, improved cholesterol levels, and reduced blood pressure, all of which can contribute to a lower risk of various skin diseases .

- Methods : The application involves the intake of supplements containing EPA .

- Results : Studies have shown that EPA can promote body weight loss in healthy overweight/obese women following energy-restricted diets . It also reduced UV-induced epidermal thickening and inhibited collagen decrease induced by UV light .

-

Eye Health

- Field : Ophthalmology

- Application : EPA has been found to be effective in improving eye health. It has been associated with reduced inflammation, improved cholesterol levels, and reduced blood pressure, all of which can contribute to a lower risk of various eye diseases .

- Methods : The application involves the intake of supplements containing EPA .

- Results : Studies have shown that EPA can reduce the risk of blood clots, which can lead to heart attacks and strokes . It also has a positive role in exercise-induced acute muscle damage .

Safety And Hazards

Zukünftige Richtungen

Future directions should focus on further increasing EPA productivity, adopting alternative cultivation approaches with less energy input, and recovering EPA via environmentally friendly methods . The landmark Reduction of Cardiovascular Events with Icosapentaenoic Ethyl-Intervention Trial (REDUCE-IT) has demonstrated significant cardiovascular mortality benefits of purified EPA ethyl ester, with a 25% relative risk reduction in major cardiovascular events .

Eigenschaften

IUPAC Name |

(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZBEHYOTPTENJ-JLNKQSITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041023 | |

| Record name | Timnodonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Eicosapentaenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The anti-inflammatory, antithrombotic and immunomodulatory actions of EPA is probably due to its role in eicosanoid physiology and biochemistry. Most eicosanoids are produced by the metabolism of omega-3 fatty acids, specifically, arachidonic acid. These eicosanoids, leukotriene B4 (LTB4) and thromboxane A2 (TXA2) stimulate leukocyte chemotaxis, platelet aggregation and vasoconstriction. They are thrombogenic and artherogenic. On the other hand, EPA is metabolized to leukotriene B5 (LTB5) and thromboxane A3 (TXA3), which are eicosanoids that promote vasodilation, inhibit platelet aggregation and leukocyte chemotaxis and are anti-artherogenic and anti-thrombotic. The triglyceride-lowering effect of EPA results from inhibition of lipogenesis and stimulation of fatty acid oxidation. Fatty acid oxidation of EPA occurs mainly in the mitochondria. EPA is a substrate for Prostaglandin-endoperoxide synthase 1 and 2. It also appears to affect the function and bind to the Carbohydrate responsive element binding protein (ChREBP) and to a fatty acid receptor (G-coupled receptor) known as GP40. | |

| Record name | Icosapent | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00159 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Icosapent | |

CAS RN |

10417-94-4 | |

| Record name | Timnodonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10417-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Icosapent [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010417944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icosapent | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00159 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Timnodonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ICOSAPENT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAN7QOV9EA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Eicosapentaenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-amino-6-[(3R)-3-amino-4-hydroxybutanoyl]-2,2-dimethyl-3H-chromen-4-one](/img/structure/B1674293.png)

![1-[4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B1674299.png)